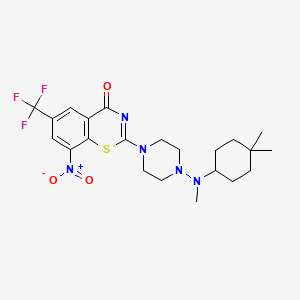
Antitubercular agent-38
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitubercular agent-38 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting various biological processes essential for the survival and replication of the bacteria.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-38 typically involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide in ethanol at room temperature . This reaction is followed by the addition of substituted hydrazine hydrates, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Antitubercular agent-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Antitubercular agent-38 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell wall synthesis and protein synthesis.
Medicine: Explored as a potential treatment for drug-resistant strains of Mycobacterium tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Wirkmechanismus
The mechanism of action of antitubercular agent-38 involves inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, such as enoyl-acyl carrier protein reductase (InhA) .
Vergleich Mit ähnlichen Verbindungen
Isoniazid: Inhibits mycolic acid synthesis by targeting InhA.
Rifampicin: Inhibits bacterial RNA synthesis by binding to RNA polymerase.
Ethambutol: Inhibits arabinosyltransferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production in mycobacteria.
Uniqueness: Antitubercular agent-38 is unique in its specific targeting of the InhA enzyme, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. Its ability to inhibit multiple steps in the biosynthesis of mycolic acids provides a broader spectrum of activity compared to other antitubercular agents .
Eigenschaften
Molekularformel |
C22H28F3N5O3S |
|---|---|
Molekulargewicht |
499.6 g/mol |
IUPAC-Name |
2-[4-[(4,4-dimethylcyclohexyl)-methylamino]piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H28F3N5O3S/c1-21(2)6-4-15(5-7-21)27(3)29-10-8-28(9-11-29)20-26-19(31)16-12-14(22(23,24)25)13-17(30(32)33)18(16)34-20/h12-13,15H,4-11H2,1-3H3 |
InChI-Schlüssel |
DCMWXYICNKPHGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)N(C)N2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


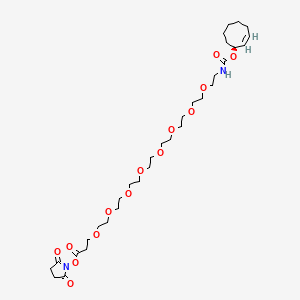


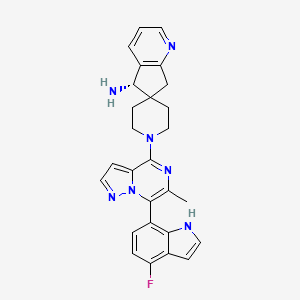

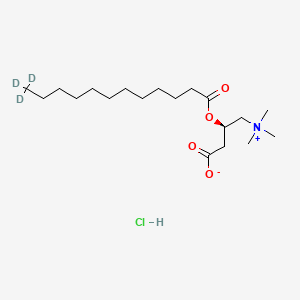
![1-(4-Ethylphenyl)-3-[(6-methyl-1H-benzimidazol-2-yl)thio]-2-propen-1-one](/img/structure/B12385791.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

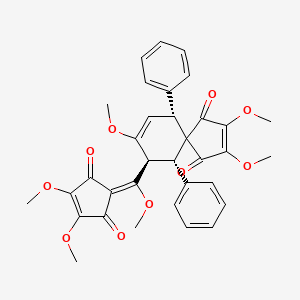
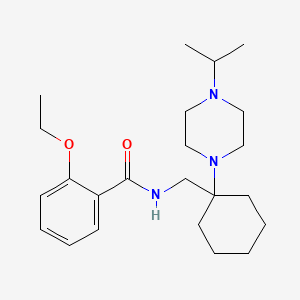

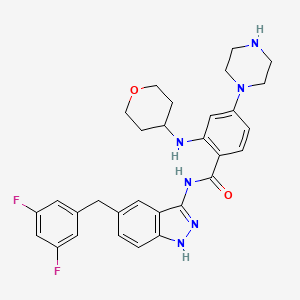
![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
